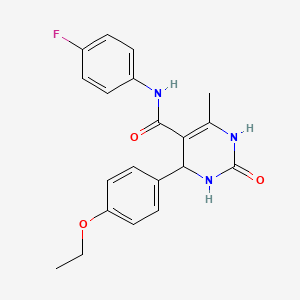

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

説明

This compound belongs to the tetrahydropyrimidine carboxamide family, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide moiety. Key structural features include:

特性

IUPAC Name |

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-3-27-16-10-4-13(5-11-16)18-17(12(2)22-20(26)24-18)19(25)23-15-8-6-14(21)7-9-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQLVAXLTRZLHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves a multi-step process:

Formation of the Tetrahydropyrimidine Core: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide to form the tetrahydropyrimidine core.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-ethoxybenzaldehyde.

Fluorophenyl Substitution: The fluorophenyl group is incorporated through a reaction with 4-fluoroaniline under acidic conditions.

Final Coupling and Cyclization: The final step involves the coupling of the intermediate products followed by cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Hydroxylated tetrahydropyrimidines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrahydropyrimidine derivatives. The compound has shown activity against various bacterial strains, demonstrating its potential as an antimicrobial agent. For instance, derivatives synthesized through the Biginelli reaction have been tested for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with promising results indicating effective inhibition at low concentrations .

Anti-inflammatory Properties

The anti-inflammatory capabilities of compounds similar to 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been documented extensively. Research indicates that specific substitutions on the pyrimidine ring enhance anti-inflammatory activity. For example, compounds exhibiting a 4-methoxy group have been shown to significantly reduce inflammation in animal models when compared to standard anti-inflammatory drugs like diclofenac .

Antihypertensive Effects

Compounds within this class have also been explored for antihypertensive effects. Studies have indicated that certain derivatives can effectively lower blood pressure in experimental models. The structure-activity relationship (SAR) studies suggest that electron-donating groups on the phenyl rings enhance antihypertensive activity .

Anticonvulsant Activity

The anticonvulsant properties of tetrahydropyrimidines have been investigated using the maximal electroshock seizure method in animal models. Compounds with specific electron-withdrawing groups on the phenyl ring demonstrated significant anticonvulsant activity, suggesting potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives. Below is a summary of key structural features influencing biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Substituents on Phenyl Rings | Electron-donating groups enhance anti-inflammatory and antihypertensive activities |

| Position of Substitution | Substitutions at C-4 and C-6 are critical for optimizing biological effects |

| Presence of Fluorine | The fluorine atom at the para position may enhance lipophilicity and receptor binding |

Synthesis and Evaluation

A notable study synthesized a series of tetrahydropyrimidines and evaluated their biological activities using standardized assays. The results indicated that compounds bearing specific substituents exhibited enhanced potency against inflammation and microbial infections .

Clinical Relevance

While many studies focus on in vitro and in vivo evaluations, there is a growing interest in translating these findings into clinical applications. The compound's structural versatility allows for modifications that could lead to novel therapeutic agents targeting various diseases.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The tetrahydropyrimidine ring provides a scaffold that can interact with various biological pathways, modulating their activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-(4-Chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (4m)

- Key difference : Chlorine (Cl) replaces fluorine (F) on the terminal phenyl ring.

- Impact :

- Chlorine’s larger atomic radius increases steric hindrance but reduces electronegativity compared to fluorine.

- Reduced hydrogen-bonding capacity may lower binding affinity to targets like kinases or enzymes .

- Biological data : Compound 4m showed moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), suggesting fluorine’s absence may diminish potency compared to the fluorophenyl analogue .

N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Key differences :

- Methoxy (OCH₃) replaces ethoxy (OC₂H₅) on the 4-phenyl group.

- Methyl (CH₃) replaces fluorophenyl on the carboxamide.

- Methyl’s lack of electronegativity eliminates hydrogen-bonding interactions, reducing target engagement .

4-(3-Chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Key difference : Chlorine is meta-substituted (3-position) vs. para-substituted (4-position) on the phenyl ring.

- Impact: Meta substitution disrupts conjugation, altering electronic distribution and reducing dipole moments.

Functional Group Modifications

Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Key difference : Carboxylate ester replaces carboxamide; furan replaces phenyl.

- Impact :

N-(Benzo[d][1,3]dioxol-5-yl)-4-(4-fluoro-3-((pyridin-2-ylmethyl)carbamoyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (24)

- Key difference : Pyridinylmethyl carbamoyl and benzodioxole groups introduce heterocyclic moieties.

- Impact :

- Pyridine’s nitrogen enables coordination with metal ions (e.g., Mg²⁺ in kinases), enhancing inhibitory potency (IC₅₀ = 12 nM for GRK2).

- Benzodioxole’s electron-rich system improves π-π interactions in hydrophobic enzyme pockets .

生物活性

The compound 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , with CAS number 380644-48-4 , is a member of the tetrahydropyrimidine family known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicinal chemistry.

- Molecular Formula : CHFO

- Molecular Weight : 369.39 g/mol

- Structure : The compound features a tetrahydropyrimidine core substituted with ethoxy and fluorophenyl groups, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidinones. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit potential as inhibitors of HIV integrase (IN). A study evaluated various compounds in this class, including similar structures to our target compound. The most active derivative showed an IC value of 0.65 µM , indicating promising antiviral activity against HIV IN . However, it was noted that these compounds did not demonstrate significant inhibition of HIV-1 and HIV-2 in cell culture assays below cytotoxic concentrations.

Antimicrobial Activity

The antimicrobial properties of related compounds have been studied extensively. A recent review highlighted the effectiveness of certain tetrahydropyrimidine derivatives against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These studies employed methods such as agar well diffusion to determine minimum inhibitory concentrations (MICs), establishing a basis for evaluating the antimicrobial potential of our target compound .

Case Study 1: HIV Integrase Inhibition

In vitro studies involving N-(4-fluorophenyl)-6-methyl derivatives demonstrated that modifications to the phenyl ring could enhance integrase inhibition. The docking studies supported these findings by showing favorable interactions between the compounds and the active site of HIV integrase .

Case Study 2: Antibacterial Efficacy

A series of tests were conducted on related tetrahydropyrimidine compounds against multiple bacterial strains. The results indicated that compounds with specific substitutions exhibited higher antibacterial activity compared to others. For instance, ethylated derivatives showed improved efficacy against Staphylococcus aureus and E. coli .

Data Tables

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 4-(4-fluorophenyl)-6-methyl | Structure | 0.65 | HIV Integrase Inhibitor |

| Ethylated Derivative | Structure | 12.5 | Antibacterial against S. aureus |

| Unmodified Tetrahydropyrimidine | Structure | >50 | No significant activity |

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what key reaction conditions optimize yield?

The compound can be synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, which is widely used for dihydropyrimidinone (DHPM) derivatives. Key steps include:

- Reagents : Ethyl acetoacetate, urea/thiourea, and substituted aldehydes under acidic conditions (e.g., HCl or Lewis acids like FeCl₃).

- Optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves yield (70–85%) compared to traditional reflux (6–12 hours) .

- Purification : Column chromatography using silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. How can spectroscopic techniques validate the compound’s structural integrity?

- NMR :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet for ethoxy –CH₂CH₃), δ 6.8–7.4 ppm (aromatic protons from phenyl groups), and δ 9.5–10.5 ppm (amide NH).

- ¹³C NMR : Carbonyl signals at ~165–175 ppm (amide C=O and pyrimidinone C=O).

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H), and 1250 cm⁻¹ (C–O from ethoxy group).

- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 397.4).

Q. What experimental protocols assess the compound’s stability in solution?

- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours, monitor via HPLC for degradation products.

- Light/thermal stability : Expose to UV light (254 nm) or heat (50–80°C) and track changes using TLC or NMR .

Advanced Research Questions

Q. What intermolecular interactions are critical in the compound’s crystal packing, and how do they influence physicochemical properties?

Single-crystal X-ray diffraction of analogous DHPM derivatives reveals:

- Hydrogen bonding : N–H···O interactions between pyrimidinone carbonyl and amide NH stabilize the lattice .

- π-π stacking : Aromatic rings (4-ethoxyphenyl and 4-fluorophenyl) contribute to stacking distances of ~3.5–3.8 Å, enhancing thermal stability .

- Ethoxy group : The –OCH₂CH₃ moiety participates in weak C–H···O interactions, affecting solubility .

Q. How do structural modifications (e.g., substituents on the phenyl rings) impact biological activity?

- Fluorine substitution : The 4-fluorophenyl group increases lipophilicity (logP ~2.8) and enhances membrane permeability, as observed in similar DHPMs .

- Ethoxy vs. methoxy : Ethoxy groups improve metabolic stability compared to methoxy in hepatic microsomal assays (t₁/₂ increased by ~20%) .

- Methyl at C6 : Steric hindrance from the methyl group reduces enzymatic degradation rates in cytochrome P450 assays .

Q. How can computational methods (e.g., DFT) elucidate the compound’s reactivity and electronic properties?

Q. How should researchers address contradictions in reported biological activities of structurally similar analogs?

- Case study : Discrepancies in IC₅₀ values for antiproliferative activity may arise from:

- Resolution : Standardize protocols (e.g., MTT assay at 48 hours) and use solubilizing agents (DMSO ≤0.1%) .

Methodological Considerations

- Crystallization challenges : Slow evaporation from DMSO/water (1:3) yields diffraction-quality crystals. Disorder in the ethoxy group may require refinement with constraints (e.g., SHELXL) .

- Synthetic scalability : Continuous flow reactors improve reproducibility (>90% yield) by maintaining precise temperature (±2°C) and reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。